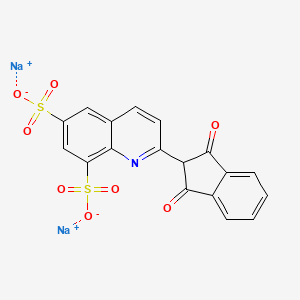
disodium;2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonate is a chemical compound with the molecular formula C18H9NNa2O8S2. It is known for its vibrant yellow color and is commonly used as a dye in various industries. This compound is also referred to as quinoline yellow and is recognized by its CAS number 83711-72-2 .
Preparation Methods
The synthesis of disodium;2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonate involves the condensation of quinaldine with phthalic anhydride to produce the unsulfonated dye. This intermediate is then sulfonated using oleum to yield the final product . Another method involves sulfonating 2-(2-quinolyl)indane-1,3-dione or a mixture containing about two-thirds 2-(2-quinolyl)indane-1,3-dione and one-third 2-(2-(6-methylquinolyl))indane-1,3-dione .
Chemical Reactions Analysis
Disodium;2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the quinoline ring, affecting the compound’s color properties.
Substitution: The sulfonate groups can participate in substitution reactions, where other functional groups replace them.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Disodium;2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various chemical reactions to track and visualize reaction progress.
Biology: The compound is employed in staining techniques to highlight specific structures in biological samples.
Medicine: It serves as a marker in diagnostic tests and imaging techniques.
Industry: The dye is used in the production of cosmetics, textiles, and food products .
Mechanism of Action
The mechanism of action of disodium;2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonate involves its interaction with molecular targets through its sulfonate groups. These interactions can lead to changes in the optical properties of the compound, making it useful as a dye. The compound’s ability to bind to specific molecules allows it to be used in various diagnostic and imaging applications.
Comparison with Similar Compounds
Disodium;2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonate is unique due to its specific structure and vibrant yellow color. Similar compounds include:
Quinoline Yellow: Another dye with similar applications but different sulfonation patterns.
Acid Yellow 3: A dye with comparable properties but distinct chemical structure.
D&C Yellow No. 10: Used in cosmetics and food products, similar in function but with variations in molecular composition
This compound stands out due to its specific sulfonation, which provides unique optical properties and makes it highly effective in various applications.
Properties
Molecular Formula |
C18H9NNa2O8S2 |
|---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
disodium;2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonate |
InChI |
InChI=1S/C18H11NO8S2.2Na/c20-17-11-3-1-2-4-12(11)18(21)15(17)13-6-5-9-7-10(28(22,23)24)8-14(16(9)19-13)29(25,26)27;;/h1-8,15H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
FZUOVNMHEAPVBW-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















